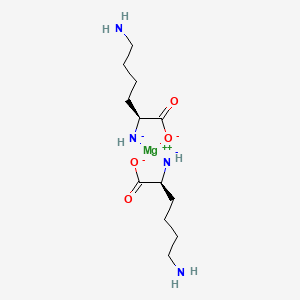
Magnesiumlysinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesiumlysinate is a compound formed by chelating magnesium with lysine, an essential amino acid. This compound is known for its high bioavailability and is often used as a dietary supplement to address magnesium deficiencies. Magnesium is a crucial mineral involved in over 600 enzymatic reactions in the body, including muscle and nerve function, blood sugar control, and blood pressure regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesiumlysinate typically involves the reaction of magnesium oxide or magnesium hydroxide with lysine. The process can be summarized as follows:
Dissolution of Lysine: Lysine is dissolved in deionized water.
Addition of Magnesium Source: Magnesium oxide or magnesium hydroxide is added to the lysine solution.
Heating and Stirring: The mixture is heated to around 70-80°C and stirred for 2-3 hours to ensure complete reaction.
Concentration and Filtration: The reaction mixture is concentrated under vacuum and then filtered to remove any unreacted materials.
Drying: The final product is dried under vacuum at a low temperature to obtain pure this compound
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous reactors and automated systems to control temperature, pH, and reaction time. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesiumlysinate can undergo various chemical reactions, including:
Oxidation: Magnesium in the compound can be oxidized to form magnesium oxide.
Substitution: The lysine moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Complexation: This compound can form complexes with other molecules, enhancing its solubility and bioavailability
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Substitution Reagents: Halides or other nucleophiles can be used for substitution reactions.
Complexation Agents: Organic acids or other chelating agents can enhance the solubility and stability of this compound
Major Products Formed
Magnesium Oxide: Formed during oxidation reactions.
Substituted Lysine Derivatives: Formed during substitution reactions.
Magnesium Complexes: Formed during complexation reactions
Scientific Research Applications
Magnesiumlysinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium in synthesis.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Used as a dietary supplement to treat magnesium deficiency, which is linked to conditions like hypertension, cardiovascular diseases, and migraines.
Industry: Used in the production of fortified foods and beverages, as well as in the formulation of pharmaceuticals .
Mechanism of Action
Magnesiumlysinate exerts its effects primarily through the magnesium ion, which is a cofactor for numerous enzymes. The lysine component enhances the absorption and bioavailability of magnesium. Magnesium ions play a critical role in:
Enzyme Activation: Activating enzymes involved in energy production, DNA synthesis, and protein synthesis.
Ion Transport: Regulating the transport of ions across cell membranes, which is essential for nerve impulse transmission and muscle contraction.
Signal Transduction: Participating in signal transduction pathways that regulate cellular functions
Comparison with Similar Compounds
Magnesiumlysinate is compared with other magnesium compounds such as:
Magnesium Glycinate: Known for its high bioavailability and gentle effect on the stomach.
Magnesium Citrate: Commonly used for its laxative effect and high solubility.
Magnesium Oxide: Less bioavailable but often used due to its high magnesium content per dose.
Uniqueness
This compound stands out due to its combination of high bioavailability and minimal gastrointestinal side effects. The presence of lysine not only enhances magnesium absorption but also provides additional benefits related to lysine’s role in protein synthesis and immune function .
Similar Compounds
- Magnesium Glycinate
- Magnesium Citrate
- Magnesium Oxide
- Magnesium Chloride
- Magnesium Sulfate
Properties
Molecular Formula |
C12H24MgN4O4-2 |
|---|---|
Molecular Weight |
312.65 g/mol |
IUPAC Name |
magnesium;(2S)-6-amino-2-azanidylhexanoate |
InChI |
InChI=1S/2C6H13N2O2.Mg/c2*7-4-2-1-3-5(8)6(9)10;/h2*5,8H,1-4,7H2,(H,9,10);/q2*-1;+2/p-2/t2*5-;/m00./s1 |
InChI Key |
FXNUQBZFFXZOCG-MDTVQASCSA-L |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)[O-])[NH-].C(CCN)C[C@@H](C(=O)[O-])[NH-].[Mg+2] |
Canonical SMILES |
C(CCN)CC(C(=O)[O-])[NH-].C(CCN)CC(C(=O)[O-])[NH-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















